Pyrazole-5-boronic acid pinacol ester
Overview
Description
Pyrazole-5-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a pyrazole ring attached to a boronic acid moiety, which is further stabilized by a pinacol ester group. The unique structure of this compound makes it a valuable reagent in the formation of carbon-carbon bonds, facilitating the synthesis of various complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazole-5-boronic acid pinacol ester typically involves the reaction of pyrazole with boronic acid derivatives under controlled conditions. One common method is the hydroboration of pyrazole with borane reagents, followed by esterification with pinacol. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to enhance the reaction efficiency .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of temperature, pressure, and reactant concentrations to optimize the reaction kinetics and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Pyrazole-5-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of biaryl or styrene derivatives.
Common Reagents and Conditions:
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Functionalized Pyrazoles: Resulting from substitution reactions.
Scientific Research Applications
Pyrazole-5-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrazole-5-boronic acid pinacol ester primarily involves its role as a boron-containing reagent in organic synthesis. The boronic acid moiety facilitates the formation of carbon-carbon bonds through transmetalation with palladium catalysts in the Suzuki-Miyaura coupling reaction . This process involves the transfer of the boron-bound organic group to the palladium center, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Pyrazole-4-boronic Acid Pinacol Ester: Similar in structure but with the boronic acid group at the 4-position of the pyrazole ring.
Phenylboronic Acid Pinacol Ester: Contains a phenyl group instead of a pyrazole ring.
MIDA Boronates: Boronic acid derivatives with a MIDA (N-methyliminodiacetic acid) protecting group.
Uniqueness: Pyrazole-5-boronic acid pinacol ester is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct reactivity and selectivity in organic synthesis. Its stability and ease of handling make it a preferred choice for various coupling reactions .
Properties
IUPAC Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(1H-pyrazol-5-yl)borinic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BN2O3/c1-8(2,13)9(3,4)15-10(14)7-5-6-11-12-7/h5-6,13-14H,1-4H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCJDQALGJEONM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1)(O)OC(C)(C)C(C)(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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